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3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Catalog No.
S13801121
CAS No.
M.F
C10H10ClN3S
M. Wt
239.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)a...

Product Name

3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

IUPAC Name

3-chloro-4-methyl-N-(thiadiazol-4-ylmethyl)aniline

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

InChI

InChI=1S/C10H10ClN3S/c1-7-2-3-8(4-10(7)11)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3

InChI Key

ONZFPDDRPYSQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CSN=N2)Cl

3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound characterized by the molecular formula C10H10ClN3SC_{10}H_{10}ClN_{3}S and a molecular weight of approximately 225.70 g/mol. This compound features a chlorinated aniline moiety connected to a thiadiazole ring, which is known for its diverse biological activities. The unique substitution pattern of this compound contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and agriculture .

Typical for compounds containing both aromatic amines and thiadiazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Formation of Metal Complexes: The nitrogen atoms in the thiadiazole and amine groups can coordinate with metal ions, potentially leading to the development of metal-based drugs or catalysts .

Research indicates that 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits significant biological activities:

  • Antimicrobial Activity: This compound has shown efficacy against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves interference with essential biomolecule synthesis in microorganisms.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Herbicidal Activity: It has been noted for its ability to inhibit photosynthetic processes in plants, indicating potential use as a herbicide .

The synthesis of 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:

  • Starting Materials: The reaction generally starts with 3-chloro-4-methylaniline and a thiadiazole precursor such as 4-chloromethyl-1,2,3-thiadiazole.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or ethanol at room temperature or under reflux conditions. A base such as triethylamine is often used to facilitate the reaction.
  • Purification: After the reaction completion, purification methods such as recrystallization or column chromatography are employed to isolate the desired product in high purity .

The applications of 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline are diverse:

  • Medicinal Chemistry: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemistry: The herbicidal activity suggests potential use in crop protection products.
  • Industrial

Studies on the interactions of 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline with biological systems have highlighted several key findings:

  • Target Interaction: The compound's mechanism of action involves binding to specific enzymes or receptors in microbial cells and cancerous tissues.
  • Synergistic Effects: When combined with other antimicrobial agents or anticancer drugs, it may enhance therapeutic efficacy through synergistic effects .

Several compounds share structural similarities with 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline. A comparison highlights their unique features:

Compound NameMolecular FormulaNotable Features
4-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)anilineC9H7ClN3SC_{9}H_{7}ClN_{3}SLacks methyl group; explored for similar biological activities.
5-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)anilineC9H7ClN3SC_{9}H_{7}ClN_{3}SVariation in chlorine position; may exhibit distinct properties.
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)anilineC10H10ClN3SC_{10}H_{10}ClN_{3}SDifferent chlorine positioning; potential variations in activity.
3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)anilineC10H10FN3SC_{10}H_{10}FN_{3}SFluorine instead of chlorine; alters biological activity profile.

The unique aspect of 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline lies in its specific combination of a chlorinated aniline structure with a thiadiazole ring. This combination enhances its reactivity and contributes to its distinctive biological activity profile compared to other similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.0283962 g/mol

Monoisotopic Mass

239.0283962 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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